molecular formula C19H22FN3O B5357859 N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 896190-22-0

N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5357859
CAS No.: 896190-22-0
M. Wt: 327.4 g/mol
InChI Key: JDOQGFBLNVPFOA-UHFFFAOYSA-N
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Description

N-Benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of central nervous system (CNS) disorders. With a molecular formula of C19H22FN3O and a molecular weight of 327.40 g/mol, this acetamide derivative is designed for research applications only. This compound is structurally related to a class of molecules investigated for their potential anticonvulsant properties. Research on analogous N-phenylacetamide and pyrrolidine-2,5-dione derivatives has shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . The structural core, featuring a piperazine moiety linked to an acetamide group, is a recognized pharmacophore in the design of potential antiepileptic drugs . Furthermore, related N-benzylpiperidine acetamide analogs have been identified as ligands with high affinity for sigma (σ) receptors in the CNS . Sigma receptors are implicated in several neurological functions and psychiatric disorders, making them a target for investigative neuropharmacology . The presence of the fluorophenyl group is a common feature in bioactive molecules, often used to fine-tune properties like metabolic stability and receptor binding affinity. Applications & Research Value: • Investigational compound in neuroscience research for the study of epilepsy and seizure mechanisms . • A structural analog for studying sigma receptor (σ1) binding and its functional role in the nervous system . • A key intermediate or reference standard in the synthesis and biological evaluation of novel pharmaceutical candidates. Safety Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)23-12-10-22(11-13-23)15-19(24)21-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOQGFBLNVPFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195658
Record name 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896190-22-0
Record name 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896190-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with substituted benzyl chlorides in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetonitrile, and the product is obtained through a series of purification steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetamide group yields corresponding carboxylic acids and amines .

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is characterized by its unique structural features, including a benzyl moiety and a piperazine ring substituted with a fluorophenyl group. Its molecular formula is C20H24FN3OC_{20}H_{24}FN_3O, and it exhibits properties that make it a candidate for various biological applications.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Anticonvulsant Activity :
    • Studies have shown that derivatives of this compound can demonstrate anticonvulsant effects in animal models of epilepsy. For instance, modifications of related compounds have been evaluated for their ability to inhibit seizures induced by electrical stimulation (maximal electroshock) and pentylenetetrazole .
  • Antihypertensive Effects :
    • Some derivatives have been synthesized and tested for their inhibitory activity against T-type calcium channels, which are implicated in hypertension. The structure-activity relationship (SAR) studies revealed that specific substitutions enhance their pharmacological efficacy .
  • Neuropharmacological Applications :
    • The compound's interaction with neuronal voltage-sensitive sodium channels suggests potential use in treating neurological disorders. SAR studies indicate that modifications in the piperazine ring can significantly affect binding affinity and activity .

Anticonvulsant Studies

A series of N-benzyl derivatives were synthesized and evaluated for anticonvulsant activity. The most potent derivative showed significant binding to sodium channels, indicating its potential as an antiepileptic agent. In vivo studies demonstrated efficacy in reducing seizure frequency in animal models, particularly in the maximal electroshock test .

Antihypertensive Research

Research on N-benzyl derivatives targeted T-type calcium channels, revealing that certain structural modifications led to enhanced antihypertensive properties. These findings suggest that compounds like this compound could serve as lead compounds for developing new antihypertensive drugs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructureUnique Features
N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamideStructureContains chlorophenyl instead of fluorophenyl
N-(2-methyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamideStructureMethyl substitution alters hydrophobicity
1-(4-fluorophenyl)-piperazineStructureLacks acetamide functionality, limiting biological activity

This table illustrates how variations in the substitution patterns on the piperazine ring and the benzene moiety can influence the pharmacological profile of these compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological and physicochemical properties of acetamide-piperazine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Biological Activity/Properties Reference
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Benzyl, 2-fluorophenyl-piperazine Potential CNS activity (inferred from fluorophenyl-piperazine motifs)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl-piperazine, thiazolyl-acetamide Anticancer/anti-inflammatory (thiazole moiety); MP: 269–270°C, MW: 410.51
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, tosyl-piperazine Enhanced metabolic stability (sulfonyl group); potential kinase inhibition
2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-TMP)acetamide (C3) Pyrimidinyl-sulfanyl, 2-methoxyphenyl-piperazine Quorum sensing inhibition in P. aeruginosa (anti-biofilm)
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide Nitrophenyl-piperazine, 5-fluoro-2-methylphenyl Apoptotic effects (nitro group for electron withdrawal); MW: 379.40

Key Observations

Substituent Effects on Activity :

  • Thiazole/Thiazolyl Groups (e.g., compound 15): Associated with antimicrobial and anticancer activities due to heterocyclic aromaticity and hydrogen-bonding capabilities .
  • Sulfonyl/Nitro Groups (e.g., compound C3 and CID 5177268): Improve metabolic stability and electronic interactions, often linked to enzyme inhibition (e.g., matrix metalloproteinases or kinases) .
  • Fluorinated Aromatics : The 2-fluorophenyl group in the target compound may enhance receptor binding (e.g., serotonin or dopamine receptors) compared to 4-fluorophenyl analogs .

Physicochemical Properties :

  • Melting Points : Range from 269°C (compound 15) to >300°C (sulfonyl/nitro derivatives), influenced by molecular symmetry and intermolecular interactions .
  • Lipophilicity : Fluorine and benzyl groups increase logP values, favoring blood-brain barrier penetration, while sulfonyl groups reduce it .

Pharmacological Profiles :

  • Antimicrobial Activity : Thiazole-containing analogs (e.g., compounds 47–50 in ) show gram-positive bacterial and fungal inhibition, whereas the target compound’s benzyl group may shift activity toward eukaryotic targets .
  • Apoptotic/Cancer Effects : Nitrophenyl-piperazine derivatives (e.g., CID 5177268) induce caspase-3 activation, a mechanism shared with tyrosine kinase inhibitors like dasatinib .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., TFA-mediated deprotection in ). The target compound likely follows similar protocols, with variations in benzyl/fluorophenyl introduction .

Biological Activity

N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H22FN3OC_{19}H_{22}FN_3O, with a molecular weight of approximately 315.39 g/mol. Its structure features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

This compound primarily interacts with neuronal voltage-sensitive sodium channels (Nav). These channels are essential for the propagation of action potentials in neurons. By modulating these channels, the compound may exert anticonvulsant effects, making it a candidate for treating epilepsy and other neurological disorders .

Anticonvulsant Activity

Numerous studies have evaluated the anticonvulsant properties of this compound using various animal models. The compound has shown significant efficacy in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are standard assays for assessing anticonvulsant activity.

Table 1: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES Protection (%)scPTZ Protection (%)
This compound306070
Phenytoin3010090
Control (Vehicle)-00

The results indicate that while this compound provides some protection against seizures, it is less effective than phenytoin, a well-established anticonvulsant .

Structure-Activity Relationship (SAR)

SAR studies have identified key structural features that influence the biological activity of this compound. Modifications to the piperazine ring and the benzyl group have been shown to affect lipophilicity and binding affinity to sodium channels.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of electron-withdrawing groups on the phenyl ringIncreased potency
Alteration of the piperazine substituent (e.g., replacing benzyl with phenethyl)Decreased activity

These findings suggest that optimizing the electronic properties of the molecule could enhance its efficacy as an anticonvulsant .

Case Studies

A notable study published in Pharmaceutical Research explored the pharmacokinetics and pharmacodynamics of this compound in a mouse model. The compound was administered intraperitoneally at varying doses, revealing a dose-dependent response in seizure protection. The study also highlighted its favorable brain penetration characteristics, which are critical for central nervous system (CNS) drugs .

Q & A

Q. Basic Research Focus

  • Spectroscopic Analysis :
    • ¹H NMR (DMSO-d₆): δ 3.02–3.79 (m, 8H, piperazine), 4.32 (s, 2H, –CH₂–), 6.98–7.21 (m, aromatic protons) .
    • HPLC : Retention time ~1.39 min (C18 column, methanol/water mobile phase) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

What structure-activity relationship (SAR) insights guide the optimization of piperazine-acetamide derivatives for kinase inhibition?

Q. Advanced Research Focus

  • Critical Substituents :
    • N-Benzyl Group : Enhances lipophilicity and substrate-binding site affinity in Src kinase inhibitors (e.g., KX2-391 derivatives) .
    • 2-Fluorophenyl on Piperazine : Improves metabolic stability by reducing CYP450 interactions .
  • Methodological Approaches :
    • Bioisosteric Replacement : Thiazole or pyridine rings replace phenyl groups to modulate potency and selectivity .
    • Docking Studies : Molecular modeling against kinase domains (e.g., Aurora kinases) identifies steric and electronic compatibility .

How can contradictory biological activity data for analogs of this compound be resolved?

Q. Advanced Research Focus

  • Orthogonal Assays :
    • Kinase Profiling : Compare inhibition across panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
    • Cellular vs. Enzymatic Assays : Discrepancies may arise from cell permeability differences (e.g., use PAMPA to assess passive diffusion) .
  • Data Normalization : Control for batch-to-batch purity variations using LC-MS and adjust IC₅₀ values accordingly .

What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

Q. Advanced Research Focus

  • Rodent Models :
    • Oral Bioavailability : Assessed in Sprague-Dawley rats (dose: 10 mg/kg; plasma sampling via LC-MS/MS) .
    • Blood-Brain Barrier Penetration : Utilize brain/plasma ratio calculations in murine models for CNS-targeted derivatives .
  • Metabolite Identification : HPLC-coupled high-resolution MS detects phase I/II metabolites in liver microsomes .

What analytical strategies ensure stability and shelf-life under laboratory storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies :
    • Thermal Stability : 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., fluorophenyl group) .
  • Storage Recommendations : –20°C in amber vials under argon atmosphere; stability >12 months .

How does the compound interact with TRPC channels, and what experimental designs validate these effects?

Q. Advanced Research Focus

  • Electrophysiology :
    • Patch-Clamp Assays : Dose-dependent activation of TRPC3/6/7 channels in HEK293 cells (EC₅₀ ~10–50 µM) .
  • Calcium Imaging : Fluo-4 AM dye quantifies intracellular Ca²⁺ flux upon treatment (IC₅₀ alignment with TRPC selectivity) .

What computational tools are employed to predict the compound’s ADMET properties?

Q. Advanced Research Focus

  • In Silico Platforms :
    • SwissADME : Predicts LogP (~3.2), high gastrointestinal absorption, and CYP2D6 inhibition risk .
    • ProtoP-II : Flags potential cardiotoxicity via hERG channel binding affinity simulations .

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